9-Chloro Triamcinolone Acetonide 21-Acetate

Overview

Description

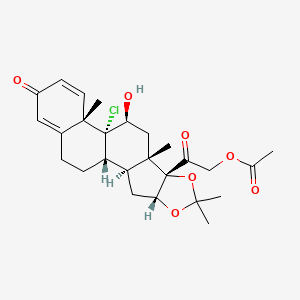

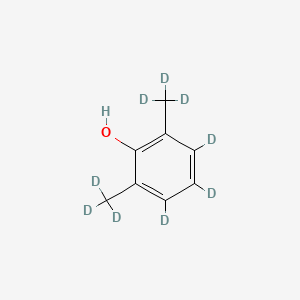

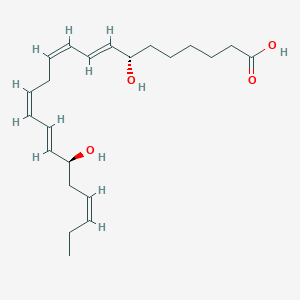

9-Chloro Triamcinolone Acetonide 21-Acetate is an impurity of Triamcinolone Acetonide . Triamcinolone Acetonide is a glucocorticoid used for the treatment of asthma and allergy . It is also known as 9-Chloro 21-Acetyloxy Triamcinolone Acetonide .

Synthesis Analysis

The synthesis of Triamcinolone Acetonide Acetate involves several steps . The process starts with an acetic acid tetraene material as a raw material, which undergoes an oxidation reaction under the effect of methanoic acid and potassium permanganate. The oxide obtained is then subjected to a ring-reducing reaction under the effect of perchloric acid and N-bromosuccinimide. The ring-reducing material is then subjected to a fluorination reaction under the effect of fluorine hydride and dimethylformamide to obtain a triamcinolone acetonide acetate crude product. The crude product is then purified to obtain the triamcinolone acetonide acetate .Molecular Structure Analysis

The molecular formula of 9-Chloro Triamcinolone Acetonide 21-Acetate is C26H33ClO7 . The molecular weight is 492.99 .Scientific Research Applications

Impact on Mesenchymal Stem Cells

Triamcinolone acetonide, a common glucocorticoid, has been found to have a significant impact on primary human bone marrow mesenchymal stem cells (MSCs). It is known to induce apoptosis and promote adipogenesis while impairing chondrogenesis of MSCs . This could potentially affect the healing process of joints, as MSCs play a crucial role in wound-healing processes .

Modulation of Inflammatory Response

The compound has been observed to modulate the inflammatory response of MSCs . This could have an impact on the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .

Prevention of Esophageal Stricture

Triamcinolone acetonide has been used in the prevention of esophageal stricture after endoscopic submucosal dissection (ESD) . A meta-analysis showed that it can reduce the incidence of stricture formation as well as the need for endoscopic balloon dilation (EBD) sessions .

Treatment of Atopic Dermatitis

Triamcinolone acetonide can be administered topically for conditions including atopic dermatitis . It is used in clinical practice for its anti-inflammatory properties .

Treatment of Keloids

The compound is also used for the treatment of keloids . It can be administered intramuscularly for this purpose .

Treatment of Asthma

Triamcinolone acetonide is used in the treatment of asthma . It can be administered intranasally for this condition .

Treatment of Allergic Rhinitis

The compound is used in the treatment of allergic rhinitis . It can be administered intranasally for this condition .

Treatment of Psoriasis

Triamcinolone acetonide is used in the treatment of psoriasis . It can be administered topically for this condition .

Safety And Hazards

properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHGAALQXFDXBJ-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)Cl)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747352 | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Chloro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro Triamcinolone Acetonide 21-Acetate | |

CAS RN |

10392-75-3 | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Chloro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SM7Q0E2FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)